3-Chlor-6-(4-Methylpiperazin-1-yl)pyridazin

Übersicht

Beschreibung

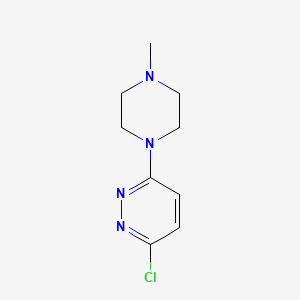

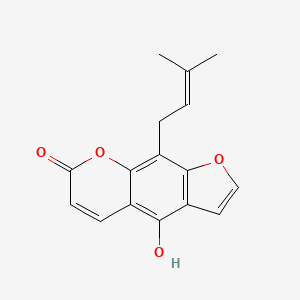

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 . It is mainly used in scientific research.

Molecular Structure Analysis

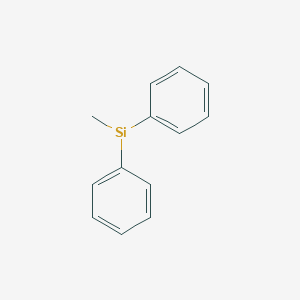

The molecular structure of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 4-methylpiperazine group .Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkungen

Die Verbindung hat sich als entzündungshemmend erwiesen . Eine Studie untersuchte die antinozizeptiven und entzündungshemmenden Wirkungen einer neuen Piperazinverbindung . Die Verbindung verringerte die Anzahl der durch Essigsäure induzierten Krämpfe in dosisabhängiger Weise . Sie reduzierte auch die Pfotenleckszeit von Tieren in der zweiten Phase des Formalintests .

Antipyretische Aktivität

Pyridazin-Derivate, zu denen auch „3-Chlor-6-(4-Methylpiperazin-1-yl)pyridazin“ gehört, haben sich als antipyretisch erwiesen . Diese Verbindungen können helfen, Fieber zu senken, was sie möglicherweise bei der Behandlung von Erkrankungen mit erhöhter Körpertemperatur nützlich macht .

Analgetische Eigenschaften

Es wurde festgestellt, dass die Verbindung analgetische (schmerzlindernde) Eigenschaften besitzt . Es wurde festgestellt, dass sie die Anzahl der durch Essigsäure induzierten Krämpfe reduziert, was darauf hindeutet, dass sie möglicherweise als Schmerzmittel eingesetzt werden kann .

Antithrombozytenaktivität

Pyridazinon-Derivate, zu denen auch „this compound“ gehört, haben sich als antithrombozytenaktiv erwiesen . Dies bedeutet, dass sie die Bildung von Blutgerinnseln verhindern können, was sie möglicherweise bei der Behandlung von Erkrankungen wie Herzkrankheiten und Schlaganfall nützlich macht .

Antidepressive Wirkungen

Es wurde gezeigt, dass Pyridazin-Derivate antidepressive Wirkungen haben . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Behandlung von Depressionen eingesetzt werden könnte .

Antifungal Aktivität

Es wurde eine neue Reihe von 6-substituierten-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinen als potentielle Antimykotika synthetisiert . Dies deutet darauf hin, dass „this compound“ möglicherweise Anwendungen bei der Behandlung von Pilzinfektionen haben könnte .

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTMXNQTGZLFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427764 | |

| Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27464-17-1 | |

| Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)

![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)

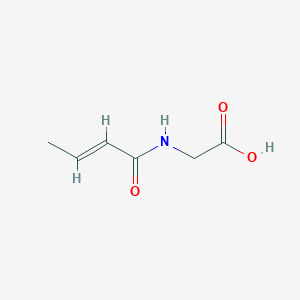

![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)